1,3-Dimethyl-5-(phenylmethylidene)-1,3-diazinane-2,4,6-trione
Overview
Description
1,3-Dimethyl-5-(phenylmethylidene)-1,3-diazinane-2,4,6-trione is a heterocyclic compound that belongs to the class of barbiturates. This compound is characterized by a pyrimidine ring structure with two methyl groups at positions 1 and 3, and a phenylmethylidene group at position 5. Barbiturates are known for their wide range of applications in medicinal chemistry, particularly as central nervous system depressants. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-5-(phenylmethylidene)-1,3-diazinane-2,4,6-trione can be synthesized through a multi-step process involving the condensation of 1,3-dimethylbarbituric acid with benzaldehyde. The reaction typically occurs in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the phenylmethylidene group. The reaction is carried out under reflux conditions in a suitable solvent like ethanol or toluene .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves precise control of temperature, solvent choice, and reaction time. The use of continuous flow reactors can also enhance the efficiency of the process by providing better heat and mass transfer .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-5-(phenylmethylidene)-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced barbiturate derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Amino or thio derivatives.
Scientific Research Applications
1,3-Dimethyl-5-(phenylmethylidene)-1,3-diazinane-2,4,6-trione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a sedative or anesthetic agent due to its structural similarity to other barbiturates.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-5-(phenylmethylidene)-1,3-diazinane-2,4,6-trione involves its interaction with the central nervous system. It acts by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to increased inhibitory effects and resulting in sedation or anesthesia. The compound binds to the barbiturate binding site on the GABA-A receptor, facilitating the opening of chloride channels and hyperpolarizing the neuronal membrane .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethylbarbituric acid: Lacks the phenylmethylidene group but shares the core pyrimidine structure.
Phenobarbital: Contains a phenyl group at position 5 but differs in the substitution pattern on the pyrimidine ring.
Thiopental: A sulfur-containing barbiturate with a different substitution pattern
Uniqueness
1,3-Dimethyl-5-(phenylmethylidene)-1,3-diazinane-2,4,6-trione is unique due to the presence of the phenylmethylidene group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-benzylidene-1,3-dimethyl-1,3-diazinane-2,4,6-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-14-11(16)10(12(17)15(2)13(14)18)8-9-6-4-3-5-7-9/h3-8H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLSZXDOPRIZOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=CC=C2)C(=O)N(C1=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382838 | |
Record name | 5-benzylidene-1,3-dimethyl-1,3-diazinane-2,4,6-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00382838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54459-73-3 | |
Record name | 5-benzylidene-1,3-dimethyl-1,3-diazinane-2,4,6-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00382838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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